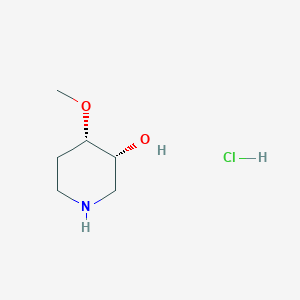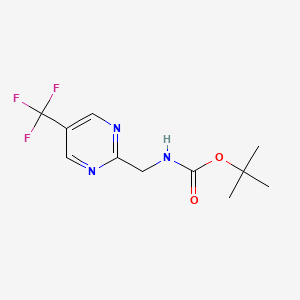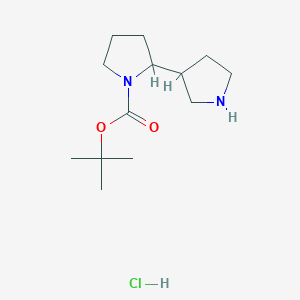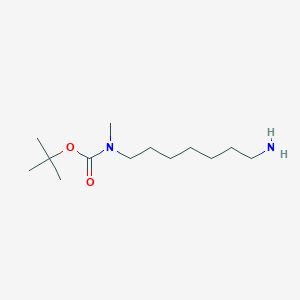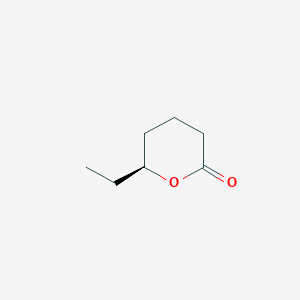
2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Ethyltetrahydro-2H-pyran-2-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by its tetrahydropyran ring structure with an ethyl group attached to the sixth carbon atom. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Ethyltetrahydro-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or a hydroxy ester, under acidic conditions. The reaction typically proceeds via an intramolecular esterification, forming the lactone ring.
For example, the synthesis can start with the reduction of an appropriate keto ester to form the corresponding hydroxy ester. This intermediate is then subjected to acidic conditions, such as treatment with sulfuric acid or p-toluenesulfonic acid, to promote cyclization and form the desired lactone.
Industrial Production Methods
In an industrial setting, the production of (S)-6-Ethyltetrahydro-2H-pyran-2-one may involve more efficient and scalable methods. One approach could be the use of biocatalysts, such as enzymes, to selectively catalyze the cyclization reaction. Enzymatic processes offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Ethyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol or hydroxy acid.
Substitution: The ethyl group or other substituents on the tetrahydropyran ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols or hydroxy acids.
Applications De Recherche Scientifique
(S)-6-Ethyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: The compound is used in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism by which (S)-6-Ethyltetrahydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
(S)-6-Ethyltetrahydro-2H-pyran-2-one can be compared with other similar lactones, such as:
γ-Butyrolactone: A smaller lactone with different biological activities.
δ-Valerolactone: Another lactone with a different ring size and properties.
ε-Caprolactone: A larger lactone used in polymer synthesis.
The uniqueness of (S)-6-Ethyltetrahydro-2H-pyran-2-one lies in its specific ring structure and the presence of the ethyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
108943-44-8 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(6S)-6-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
JFVQYQDTHWLYHG-LURJTMIESA-N |
SMILES isomérique |
CC[C@H]1CCCC(=O)O1 |
SMILES canonique |
CCC1CCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B15060124.png)
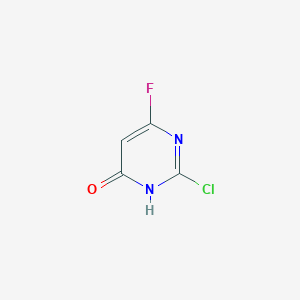
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15060132.png)
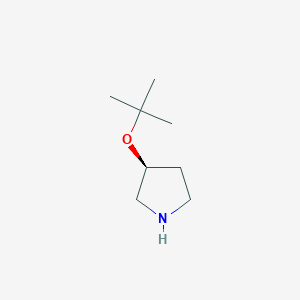
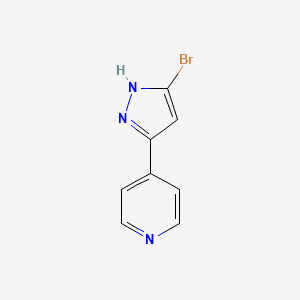
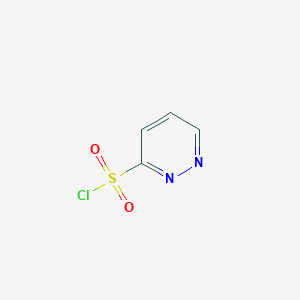
![2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate](/img/structure/B15060157.png)

